molecular formula C15H27ClN2 B3144219 4-[(Butylamino)methyl]-N,N-diethylaniline CAS No. 5468-68-8

4-[(Butylamino)methyl]-N,N-diethylaniline

Cat. No. B3144219
CAS RN: 5468-68-8
M. Wt: 270.84 g/mol
InChI Key: GMAFKOSKUQXXPP-UHFFFAOYSA-N
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Description

“4-[(Butylamino)methyl]-N,N-diethylaniline” is a chemical compound with the molecular formula C15H26N2 . It is related to other compounds such as “Methyl 4-(butylamino)benzoate” and “4-(Butylamino)benzoic acid methyl ester” which are used as pharmaceutical secondary standards .


Synthesis Analysis

While specific synthesis methods for “4-[(Butylamino)methyl]-N,N-diethylaniline” were not found, related compounds such as 1,3,5-triazine 4-aminobenzoic acid derivatives have been synthesized using conventional methods or microwave irradiation . Microwave irradiation has been found to produce the desired products in less time, with good yield and higher purity .


Molecular Structure Analysis

The molecular structure of “4-[(Butylamino)methyl]-N,N-diethylaniline” consists of 15 carbon atoms, 26 hydrogen atoms, and 2 nitrogen atoms . The average mass of the molecule is 234.380 Da .

Scientific Research Applications

Fluorescent Probes

The compound can potentially be used in the development of fluorescent probes . Fluorescent probes are molecules that absorb light at a certain wavelength and then re-emit light at a longer wavelength. They are widely used in biological and chemical research to study cellular processes. The related compound 2-(butylamino)cinchomeronic dinitrile derivatives have been synthesized as promising fluorophores showing dual-state emission .

Photoluminescence

The compound could be used in photoluminescence applications . Photoluminescence is a process in which a substance absorbs photons and then re-emits them. Most photoluminescent events involve an initial absorption of photons followed by a re-emission of photons after a certain delay. The related compound 2-(butylamino)-6-phenylpyridine-3,4-dicarbonitrile in DCM and 2-(butylamino)-5-methyl-6-phenylpyridine-3,4-dicarbonitrile in toluene showed the highest photoluminescence quantum yield values of 63% .

Drug Delivery Systems

The compound could potentially be used in drug delivery systems . Drug delivery refers to approaches, formulations, technologies, and systems for transporting a pharmaceutical compound in the body as needed to safely achieve its desired therapeutic effect. The related compound 2-(tert-butylamino)ethyl methacrylate-b-poly(ethylene glycol) methyl ether methacrylate has been grafted onto mesoporous silica nanoparticles via atom transfer radical polymerization (ATRP) for drug delivery applications .

pH-Responsive Polymers

The compound could be used in the development of pH-responsive polymers . pH-responsive polymers are a type of smart polymer that respond to changes in environmental pH. These polymers have wide applications in various fields such as drug delivery, tissue engineering, and biosensors .

Surface-Initiated Atom Transfer Radical Polymerization

The compound could potentially be used in surface-initiated atom transfer radical polymerization (SI-ATRP) . SI-ATRP is a type of controlled radical polymerization technique that allows for the growth of polymer chains from the surface of a substrate. This technique is widely used in the preparation of polymer brushes .

Mesoporous Silica Nanoparticles

The compound could potentially be used in the development of mesoporous silica nanoparticles (MSNs) . MSNs have been studied extensively and applied in various areas, such as colloid chemistry, catalysis, photonics, biosensing, and drug delivery .

properties

IUPAC Name

4-(butylaminomethyl)-N,N-diethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-4-7-12-16-13-14-8-10-15(11-9-14)17(5-2)6-3/h8-11,16H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUUVZRJYNYVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Butylamino)methyl]-N,N-diethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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